molecular formula C11H15N3 B1598645 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) CAS No. 59653-66-6

1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)

Cat. No.: B1598645
CAS No.: 59653-66-6
M. Wt: 189.26 g/mol
InChI Key: JDPVJORLNSVLOK-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) is a heterocyclic compound that features a benzimidazole ring fused with a propylamine group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by the introduction of the propylamine group. One common method includes:

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or nickel may be used to enhance the efficiency of the alkylation step .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) involves its interaction with various molecular targets:

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPVJORLNSVLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393790
Record name 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-66-6
Record name 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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